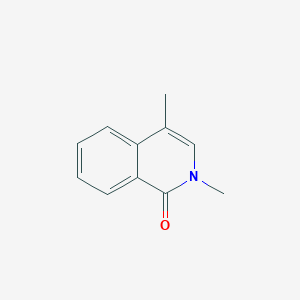

2,4-Dimethylisoquinolin-1(2H)-one

Beschreibung

2,4-Dimethylisoquinolin-1(2H)-one is a heterocyclic compound featuring an isoquinolinone core substituted with methyl groups at positions 2 and 2. Isoquinolinones are structurally related to isoquinoline alkaloids and are of significant interest in medicinal chemistry due to their diverse biological activities. The methyl substituents likely enhance lipophilicity, influencing solubility and pharmacokinetic properties compared to polar derivatives (e.g., hydroxyl- or nitro-substituted analogs) .

Eigenschaften

Molekularformel |

C11H11NO |

|---|---|

Molekulargewicht |

173.21 g/mol |

IUPAC-Name |

2,4-dimethylisoquinolin-1-one |

InChI |

InChI=1S/C11H11NO/c1-8-7-12(2)11(13)10-6-4-3-5-9(8)10/h3-7H,1-2H3 |

InChI-Schlüssel |

QJXJBMFDTPYJQY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN(C(=O)C2=CC=CC=C12)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,4-Dimethylisoquinolin-1(2H)-on beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Eine gängige Methode ist die Pomeranz-Fritsch-Reaktion, die die Kondensation von Benzaldehyderivaten mit Aminoacetaldehyddiethylacetal beinhaltet, gefolgt von Cyclisierungs- und Oxidationsschritten. Die Reaktionsbedingungen erfordern häufig saure oder basische Katalysatoren und kontrollierte Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.

Industrielle Produktionsmethoden

Die industrielle Produktion von 2,4-Dimethylisoquinolin-1(2H)-on kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in reiner Form zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,4-Dimethylisoquinolin-1(2H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinolinderivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre Dihydroderivate umwandeln.

Substitution: Elektrophile und nukleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Isochinolinring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nukleophile werden unter verschiedenen Bedingungen eingesetzt, einschließlich saurer oder basischer Umgebungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Chinolinderivaten führen, während Reduktion zu Dihydroisochinolinen führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2,4-Dimethylisoquinolin-1(2H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann je nach ihrer Struktur und ihren funktionellen Gruppen als Inhibitor oder Aktivator von Enzymen wirken. Sie kann auch mit Nukleinsäuren und Proteinen interagieren und deren Funktionen beeinflussen, was zu verschiedenen biologischen Wirkungen führt. Der genaue Wirkmechanismus hängt von der jeweiligen Anwendung und dem molekularen Kontext ab, in dem die Verbindung verwendet wird.

Wirkmechanismus

The mechanism of action of 2,4-Dimethylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with nucleic acids and proteins, affecting their functions and leading to various biological effects. The exact mechanism of action depends on the specific application and the molecular context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 2,4-dimethylisoquinolin-1(2H)-one with structurally related isoquinolinone derivatives, focusing on substituents, synthesis, physical properties, and bioactivities:

Key Structural and Functional Differences

Substituent Effects: Methyl Groups: Enhance lipophilicity and metabolic stability but may reduce solubility (e.g., 2,4-dimethyl vs. hydroxyl derivatives). Nitro Groups: Electron-withdrawing nature (e.g., 4-nitroisoquinolinone) increases reactivity, making such compounds useful intermediates for further functionalization. Hydroxyl Groups: Enable hydrogen bonding (e.g., 2-(2-hydroxyphenyl)-dihydroisoquinolinone), improving solubility and target binding in biological systems.

Saturation (Dihydro vs.

Synthetic Accessibility: Hypervalent iodine reagents (e.g., PISA) enable efficient synthesis of methoxy-substituted derivatives (95% yield), while transition metal-free cascades offer eco-friendly routes to isoquinolinones.

Biological Activities: Dihydroisoquinolinones with hydroxyl or aromatic substituents (e.g., 2-(2-hydroxyphenyl)-dihydroisoquinolinone) demonstrate antitumor and antimicrobial activities. Methylated analogs (e.g., 2,4-dimethylisoquinolinone) may exhibit improved blood-brain barrier penetration due to increased lipophilicity.

Biologische Aktivität

2,4-Dimethylisoquinolin-1(2H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and structural characteristics.

| Property | Value |

|---|---|

| CAS Number | 90562-69-9 |

| Molecular Formula | C10H10N2O |

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | 2,4-Dimethylisoquinolin-1(2H)-one |

| Canonical SMILES | CC1=C(C=CC=N1)C(=O)C=C(C)C |

Antimicrobial Activity

Research indicates that 2,4-Dimethylisoquinolin-1(2H)-one exhibits significant antimicrobial properties. A study demonstrated that this compound effectively inhibited the growth of various pathogenic bacteria and fungi. The minimum inhibitory concentrations (MICs) for several strains were measured, showing promising results against both gram-positive and gram-negative bacteria.

Anticancer Properties

The compound has also been studied for its anticancer effects. In vitro assays revealed that 2,4-Dimethylisoquinolin-1(2H)-one induces apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it demonstrated selective cytotoxicity towards colorectal cancer cells while sparing normal cells.

The biological activity of 2,4-Dimethylisoquinolin-1(2H)-one is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cellular proliferation and survival.

- Receptor Modulation : It may bind to receptors associated with cancer cell growth, leading to altered signaling pathways.

Study on Antimicrobial Activity

A recent investigation focused on the antimicrobial efficacy of 2,4-Dimethylisoquinolin-1(2H)-one against Staphylococcus aureus and Escherichia coli. The study found:

- MIC Values :

- S. aureus: 32 µg/mL

- E. coli: 64 µg/mL

- : The compound exhibited a higher potency compared to standard antibiotics like ampicillin.

Study on Anticancer Activity

In another study assessing the anticancer properties, the following results were obtained:

- Cell Lines Tested : HT29 (colorectal), MCF7 (breast), and HeLa (cervical).

- IC50 Values :

- HT29: 15 µM

- MCF7: 25 µM

- HeLa: 30 µM

- Mechanism : Induction of apoptosis was confirmed through flow cytometry and Western blot analysis showing increased levels of pro-apoptotic proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.